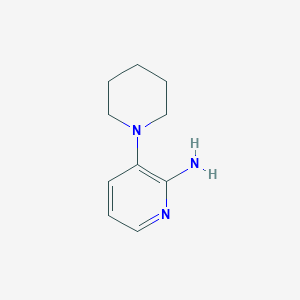

3-(Piperidin-1-yl)pyridin-2-amine

Description

Significance of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. exlibrisgroup.com It is a prevalent core structure in a vast number of pharmaceuticals, valued for its ability to influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com The introduction of chiral piperidine scaffolds can be particularly advantageous, enhancing selectivity and reducing toxicity. thieme-connect.comthieme-connect.com Piperidine and its derivatives are integral to a wide array of therapeutic agents, including those with anti-diabetic, anti-cancer, antimicrobial, and anti-inflammatory properties. ijnrd.org

Similarly, the pyridine ring is one of the most common heterocyclic structures found in FDA-approved drugs. nih.gov Its aromatic nature and the presence of a nitrogen atom confer specific electronic and hydrogen-bonding capabilities, making it a versatile component in drug design. nih.gov Pyridine-containing compounds are utilized in a broad spectrum of therapeutic areas, including as antimicrobial, antiviral, and anticancer agents. nih.gov The fusion of a pyridine ring with other heterocyclic systems, such as in pyridopyrimidines, further expands its therapeutic potential. ijpsjournal.com

Table 1: Therapeutic Applications of Piperidine and Pyridine Derivatives

| Scaffold | Therapeutic Areas |

| Piperidine | Antihistamines, Antipsychotics, Analgesics, Antivirals, Anti-diabetic, Anti-cancer, Antimicrobial, Anti-inflammatory, Anti-Alzheimer's, Antihypertensive, Antimalarial exlibrisgroup.comthieme-connect.comijnrd.org |

| Pyridine | Antimicrobial, Antiviral, Anticancer, Antioxidant, Antihypertensive, Antidiabetic, Antimalarial, Anti-inflammatory nih.gov |

Role of 3-(Piperidin-1-yl)pyridin-2-amine as a Synthetic Synthon and Core Structure

The compound this compound serves as a valuable synthetic intermediate, or synthon, in the construction of more complex molecules. The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. The 2-aminopyridine (B139424) portion of the molecule provides a reactive handle for a variety of chemical transformations.

For instance, the amino group on the pyridine ring can participate in reactions to form amides or be utilized in cyclization reactions to construct fused heterocyclic systems. rsc.org The piperidine moiety, on the other hand, can influence the solubility and conformational flexibility of the resulting molecules.

The strategic placement of the piperidine at the 3-position and the amine at the 2-position of the pyridine ring is crucial. This arrangement can be leveraged to create specific substitution patterns that are desirable in medicinal chemistry. For example, in the development of kinase inhibitors, the substitution pattern on a pyridine core can be critical for achieving potency and selectivity. acs.org The synthesis of various substituted 3-aminopyridines is an active area of research, with methods often involving cross-coupling reactions to introduce diverse functionalities. nih.govresearchgate.net

The utility of aminopyridine derivatives extends to the synthesis of polyheterocyclic compounds with potential biological activity. semanticscholar.org The 3-aminopyridine (B143674) structural motif is found in several approved drugs, highlighting its importance in pharmaceutical research. nih.gov The development of efficient synthetic routes to access diverse 3-aminopiperidine derivatives remains a key focus for medicinal chemists. nih.gov

Table 2: Key Structural Features and Synthetic Utility

| Feature | Description | Synthetic Relevance |

| 2-Aminopyridine | A primary amine attached to a pyridine ring. | Site for N-acylation, N-alkylation, and participation in cyclization reactions to form fused rings. rsc.org |

| Piperidine Ring | A saturated six-membered nitrogen heterocycle. | Influences solubility, lipophilicity, and overall three-dimensional shape of the molecule. thieme-connect.comthieme-connect.com |

| 3-Piperidinyl Substituent | The piperidine is attached at the 3-position of the pyridine. | Directs further substitution and influences the electronic properties of the pyridine ring. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGBXNJMGNHPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301659 | |

| Record name | 3-(1-Piperidinyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-41-3 | |

| Record name | 3-(1-Piperidinyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Piperidinyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Analytical Techniques for 3 Piperidin 1 Yl Pyridin 2 Amine

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular environment can be constructed.

In the ¹H NMR spectrum of 3-(Piperidin-1-yl)pyridin-2-amine, distinct signals are expected for the protons of the pyridine (B92270) ring and the piperidine (B6355638) moiety. The pyridine ring should exhibit three aromatic proton signals. Due to the substitution pattern, these protons would appear as doublets or a doublet of doublets, typically in the range of 6.5-8.5 ppm.

The piperidine ring protons would present more complex signals. The two methylene (B1212753) groups adjacent to the nitrogen (α-protons) are expected to appear downfield compared to the other piperidine protons, likely in the 2.8-3.5 ppm range, as they are deshielded by the nitrogen atom. libretexts.org The remaining methylene groups (β- and γ-protons) would produce overlapping multiplets in the 1.5-1.8 ppm range. chemicalbook.com The primary amine (-NH₂) protons would typically produce a broad singlet that can appear over a wide chemical shift range (often 3.0-5.0 ppm) and is exchangeable with deuterium (B1214612) oxide (D₂O). libretexts.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine-H | 6.5 - 8.5 | d, dd |

| Amine-H (NH₂) | 3.0 - 5.0 | s (broad) |

| Piperidine-H (α to N) | 2.8 - 3.5 | m |

| Piperidine-H (β, γ to N) | 1.5 - 1.8 | m |

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule (five from the pyridine ring and three from the piperidine ring), assuming no accidental overlap. The carbons of the pyridine ring typically resonate in the aromatic region, from approximately 110 to 160 ppm. rsc.orgresearchgate.net The carbon atom C2, bonded to two nitrogen atoms, would be found at the lower end of this range, while the other pyridine carbons would be further downfield.

For the piperidine ring, the carbons adjacent to the nitrogen (α-carbons) are expected around 45-55 ppm. The β-carbons would appear further upfield, typically around 25-30 ppm, and the γ-carbon would be expected in a similar region, around 23-28 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Pyridine-C | 110 - 160 |

| Piperidine-C (α to N) | 45 - 55 |

| Piperidine-C (β to N) | 25 - 30 |

| Piperidine-C (γ to N) | 23 - 28 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound (C₁₀H₁₅N₃), the exact mass of the molecular ion [M]⁺ would be approximately 177.1266 g/mol . The presence of an odd number of nitrogen atoms (three) means the compound follows the nitrogen rule, exhibiting an odd nominal molecular weight. acs.org

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (m/z = 177) would be expected. Common fragmentation pathways for related amine compounds include alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. This could lead to the loss of fragments from the piperidine ring or the entire piperidine group itself.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 178.1339 | Protonated molecule, common in ESI-MS |

| [M]⁺ | 177.1266 | Molecular ion, common in EI-MS |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands. As a primary amine, it should exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching). libretexts.orgwpmucdn.com An N-H bending vibration (scissoring) is also expected around 1580-1650 cm⁻¹. libretexts.org

The spectrum will also feature C-H stretching vibrations: aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. C-N stretching bands for aromatic and aliphatic amines would be observed in the 1250-1335 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. libretexts.org

Table 4: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Piperidine) | 2850 - 2960 |

| N-H Bend | Primary Amine | 1580 - 1650 |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 |

Raman spectroscopy provides complementary information to IR spectroscopy. All 27 fundamental vibrations for a molecule with C₂ᵥ symmetry, like pyridine, are Raman active. aps.org The Raman spectrum of this compound would also be expected to show signals for N-H, C-H, C=C, C=N, and C-N vibrations. Aromatic ring-breathing vibrations, which are often strong in Raman spectra, would be expected. While specific experimental Raman data for this compound is not readily found in the literature, the technique remains a valuable tool for confirming the presence of the various structural moieties, often showing strong signals for symmetric vibrations that are weak in the IR spectrum. rug.nlrsc.org

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a valuable technique for characterizing compounds containing chromophores—molecular components that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. In this compound, the aminopyridine ring system constitutes the primary chromophore.

While specific UV-Vis absorption data for this compound is not extensively published, the electronic absorption properties can be inferred from related aminopyridine structures. Generally, aminopyridines exhibit weak UV absorption. google.com For instance, analysis of similar compounds often requires derivatization to enhance their response to UV detectors for quantitative analysis. google.com However, qualitative analysis is still feasible. A study on the determination of various aminopyridines utilized a detection wavelength of 280 nm, indicating significant absorbance in this region for the aminopyridine scaffold. cmes.org Another related molecule, 1-pyridin-3-yl-ethylamine, displays distinct absorption maxima at 204 nm and 258 nm. sielc.com These values suggest that this compound likely possesses characteristic absorption bands in the mid-to-short UV range, arising from π→π* and n→π* electronic transitions within the aromatic pyridine ring and its amino substituent.

| Compound | Absorption Maxima (λmax) | Reference |

|---|---|---|

| 1-pyridin-3-yl-ethylamine | 204 nm, 258 nm | sielc.com |

| Aminopyridine Class (general) | ~280 nm (detection wavelength) | cmes.org |

X-ray Diffraction Analysis of Related Analogues for Solid-State Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly documented, extensive XRD studies on closely related analogues provide critical insights into its expected molecular geometry, conformation, and intermolecular interactions.

Research on various aminopyridine derivatives has successfully utilized single-crystal XRD to elucidate their structures. For example, a study on N-aryl-2,2′-bipyridine derivatives containing aromatic amine groups detailed their molecular structures and crystal packing arrangements. researchgate.net Similarly, the crystal structure of a 3-aminopyridin-2-one derivative has been resolved, offering a model for the arrangement around the aminopyridine core. researchgate.net Furthermore, a comprehensive review on cyclometallated Au(III) compounds includes structural data for analogues like 2-anilinopyridine, demonstrating the planarity of the pyridine ring and the specific bond angles and lengths involving the amino substituent. mdpi.com These studies collectively suggest that in the solid state, this compound would feature a planar pyridin-2-amine moiety, with the piperidine ring adopting a stable chair conformation. XRD analysis of an appropriate crystal would confirm these features and reveal details about hydrogen bonding networks, which are anticipated between the amine protons and the nitrogen atoms of adjacent molecules.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This method serves as a fundamental check of purity and verifies that the empirical formula of the synthesized compound matches its theoretical composition. For a sample to be considered pure, the experimentally determined percentages should align closely with the calculated theoretical values, typically within a margin of ±0.4%.

The molecular formula for this compound is C₁₀H₁₅N₃. Based on this formula, the theoretical elemental composition can be calculated precisely.

| Element | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 67.76% |

| Hydrogen (H) | 1.008 | 15 | 15.12 | 8.53% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 23.71% |

| Total | - | - | 177.251 | 100.00% |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For aminopyridine-containing compounds, reversed-phase HPLC is the most common approach. This method utilizes a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase. Research on the analysis of related genotoxic impurities, including 2-aminopyridine (B139424) and 3-aminopyridine (B143674), details a robust HPLC method. cmes.org This method provides excellent separation and quantification, demonstrating the suitability of the technique for purity profiling of the target compound. cmes.org Key parameters from such a method can be adapted for this compound.

In cases where UV detection sensitivity is low, alternative detectors like the Charged Aerosol Detector (CAD) can be used, which offers nearly universal response for non-volatile analytes without requiring a chromophore. researchgate.net Additionally, pre-column derivatization with reagents like benzoyl chloride can be employed to attach a strong chromophore to the molecule, significantly enhancing its detectability by UV-Vis. google.comgoogle.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Shim-pack Scepter C18 | cmes.org |

| Mobile Phase | Phosphate buffer (pH 7.0) and Methanol (90:10) | cmes.org |

| Elution Mode | Isocratic | cmes.org |

| Flow Rate | 0.5 mL/min | cmes.org |

| Column Temperature | 35 °C | cmes.org |

| Detector | UV Absorbance | cmes.org |

| Detection Wavelength | 280 nm | cmes.org |

Computational Chemistry and Theoretical Investigations of 3 Piperidin 1 Yl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and behavior of 3-(Piperidin-1-yl)pyridin-2-amine at the atomic level. These methods provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to determine the optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, confirming the most stable conformation of the molecule. For instance, analysis of related structures indicates that intramolecular hydrogen bonding can significantly influence the geometry.

Atom Centered Density Matrix Propagation (ADMP) Dynamic Approach

The Atom Centered Density Matrix Propagation (ADMP) method is an extended Lagrangian approach for ab initio molecular dynamics. nih.gov Unlike Born-Oppenheimer molecular dynamics, where the electronic structure is recalculated at each step, ADMP propagates the density matrix as a fictitious dynamical variable. wayne.eduosti.gov This approach can be more computationally efficient, especially for larger systems. wayne.edu ADMP simulations could be used to study the dynamic behavior of this compound, exploring its conformational changes and reaction dynamics over time, including in the presence of a solvent continuum model. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the charge distribution, where different colors represent varying electrostatic potentials. For aminopyridine derivatives, the MEP map typically shows negative potential (often colored red or yellow) around the nitrogen atoms of the pyridine (B92270) ring and the amino group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, marking them as potential sites for nucleophilic interaction. researchgate.net This analysis helps in understanding the molecule's interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. nih.gov The LUMO, on the other hand, acts as an electron acceptor, and its energy is associated with the electron affinity and electrophilicity. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant descriptor of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For pyridine derivatives, the distribution of HOMO and LUMO orbitals is often concentrated on the aromatic ring and the substituent groups, providing insight into which parts of the molecule are most involved in electronic transitions and reactions. researchgate.netresearchgate.net

Table 1: Key Frontier Molecular Orbital Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity and electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and kinetic stability. |

NMR Chemical Shift and Shielding Tensor Computations

Computational methods are widely used to predict and interpret Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus, one can predict the corresponding chemical shifts. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, have become a standard tool for this purpose. These computations can help in the assignment of experimental ¹H and ¹³C NMR signals and provide a deeper understanding of the electronic environment around each atom in this compound. The accuracy of these predictions is dependent on the chosen functional and basis set.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in virtual screening and lead optimization to identify potential drug candidates by estimating the strength of the interaction, often expressed as a binding affinity or score.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide detailed information on the time-dependent behavior of a molecular system. These simulations can reveal the conformational changes a molecule undergoes, its flexibility, and the stability of its interactions with a target protein over time. This information is vital for validating docking results and understanding the dynamic nature of the ligand-receptor complex.

Similar to molecular docking, no published molecular dynamics simulation studies were found for this compound. Consequently, there is no data on its conformational preferences in a biological environment or the stability of its potential binding modes.

Chemical Reactivity and Derivatization of 3 Piperidin 1 Yl Pyridin 2 Amine

Reactions Involving the Amine Group

The primary amine at the 2-position of the pyridine (B92270) ring is a key site for nucleophilic reactions, readily participating in reactions typical of aromatic amines.

The 2-amino group of 3-(Piperidin-1-yl)pyridin-2-amine can be readily acylated by reacting with various acylating agents such as acid chlorides or anhydrides. This reaction typically occurs at the exocyclic nitrogen atom to form the corresponding N-acyl derivative. The reaction is often carried out in the presence of a base to neutralize the acid byproduct. Given the presence of two basic nitrogen atoms (the 2-amino group and the piperidine (B6355638) nitrogen), the reaction conditions can be tuned to achieve selective acylation. However, the primary amine is generally more nucleophilic and less sterically hindered for this specific reaction compared to the tertiary piperidine nitrogen.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Structure | Expected Product Name |

|---|---|---|

| Acetyl chloride |  pyridin-2-yl)acetamide) pyridin-2-yl)acetamide) |

N-(3-(Piperidin-1-yl)pyridin-2-yl)acetamide |

| Benzoyl chloride |  pyridin-2-yl)benzamide) pyridin-2-yl)benzamide) |

N-(3-(Piperidin-1-yl)pyridin-2-yl)benzamide |

| Acetic anhydride (B1165640) |  pyridin-2-yl)acetamide) pyridin-2-yl)acetamide) |

N-(3-(Piperidin-1-yl)pyridin-2-yl)acetamide |

Note: The structures in this table are illustrative representations of the expected reaction products.

The primary amino group can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. youtube.com This reversible reaction is typically catalyzed by a weak acid or base and often involves the removal of water to drive the equilibrium toward the product. youtube.com The resulting Schiff bases are versatile intermediates for the synthesis of various heterocyclic systems and can serve as ligands in coordination chemistry. dergipark.org.tr

The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. youtube.com

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Product Structure | Expected Product Name |

|---|---|---|

| Benzaldehyde |  pyridin-2-amine) pyridin-2-amine) |

(E)-N-benzylidene-3-(piperidin-1-yl)pyridin-2-amine |

| Acetone |  -3-(piperidin-1-yl)pyridin-2-amine) -3-(piperidin-1-yl)pyridin-2-amine) |

N-(propan-2-ylidene)-3-(piperidin-1-yl)pyridin-2-amine |

| Pyridine-2-carboxaldehyde |  -3-(piperidin-1-yl)pyridin-2-amine) -3-(piperidin-1-yl)pyridin-2-amine) |

(E)-N-(pyridin-2-ylmethylene)-3-(piperidin-1-yl)pyridin-2-amine |

Note: The structures in this table are illustrative representations of the expected reaction products.

Functionalization of the Pyridine Ring

The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. quimicaorganica.org However, the reactivity and regioselectivity are significantly influenced by the substituents. In this compound, the ring is substituted with a strong electron-donating amino group (-NH₂) at the C2 position and a moderately electron-donating piperidinyl group at the C3 position.

Both groups activate the pyridine ring towards electrophilic attack. The directing influence of these substituents would favor substitution at the C4 and C6 positions. However, electrophilic substitution reactions on pyridines often require harsh conditions, and the nitrogen atom can coordinate with the electrophile or catalyst, further deactivating the ring. quimicaorganica.orglibretexts.org Therefore, achieving selective functionalization on the pyridine ring can be challenging and may require specific synthetic strategies like directed ortho-metalation or the use of pyridine N-oxides. acs.orgyoutube.com Computational studies on pyridine derivatives have shown that the reaction mechanism is often a stepwise polar process, and product distribution can be influenced by kinetic versus thermodynamic control. rsc.org

Reactions at the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a tertiary amine, making it a nucleophilic and basic center. A common reaction at this site is quaternization, which involves the reaction with an alkyl halide (e.g., iodomethane) to form a quaternary ammonium (B1175870) salt. nih.gov This process converts the neutral tertiary amine into a positively charged species. Such reactions are typically straightforward and proceed under mild conditions. researchgate.net The formation of these salts can alter the solubility and electronic properties of the molecule.

Table 3: Representative Quaternization Reactions

| Alkylating Agent | Product Structure | Expected Product Name |

|---|---|---|

| Iodomethane |  -1-methyl-piperidin-1-ium+iodide) -1-methyl-piperidin-1-ium+iodide) |

1-(2-Aminopyridin-3-yl)-1-methylpiperidin-1-ium iodide |

| Benzyl bromide |  -1-benzyl-piperidin-1-ium+bromide) -1-benzyl-piperidin-1-ium+bromide) |

1-(2-Aminopyridin-3-yl)-1-benzylpiperidin-1-ium bromide |

Note: The structures in this table are illustrative representations of the expected reaction products.

Formation of Fused Heterocyclic Systems from 2-Aminopyridine (B139424) Derivatives

2-Aminopyridine and its derivatives are exceptionally useful building blocks for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.govnih.gov The endocyclic pyridine nitrogen and the exocyclic primary amine can act as a binucleophile, reacting with various electrophilic partners to construct new rings fused to the pyridine core. nih.gov

One of the most prominent applications of 2-aminopyridine derivatives is in the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold. acs.org This bicyclic system is a core component of numerous biologically active compounds. acs.org The synthesis typically involves the reaction of a 2-aminopyridine with a two-carbon synthon that forms the imidazole (B134444) part of the ring system.

Classical methods include the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. bio-conferences.org More contemporary and efficient approaches involve multicomponent reactions (MCRs). For instance, a one-pot reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper or other transition metals, provides a direct route to substituted imidazo[1,2-a]pyridines. acs.orgresearchgate.net Another powerful MCR is the Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgrsc.org

Table 4: Selected Multicomponent Syntheses of Imidazo[1,2-a]pyridines from 2-Aminopyridine Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | General Product |

|---|---|---|---|

| A³-Coupling | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Cu(I) or Cu(II) salts (e.g., CuI, CuSO₄), often with a co-catalyst like TsOH, in a solvent like toluene (B28343) or in aqueous micellar media. acs.orgresearchgate.net | 2,3-Disubstituted Imidazo[1,2-a]pyridines |

| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis acids (e.g., Sc(OTf)₃) or Brønsted acids. bio-conferences.orgacs.org | 3-Aminoimidazo[1,2-a]pyridines |

| Condensation with Ketones | 2-Aminopyridine, Ketone (e.g., Acetophenone) | Copper or Iodine catalysis, often under aerobic conditions. organic-chemistry.orgnih.gov | 2,3-Disubstituted Imidazo[1,2-a]pyridines |

| Condensation with Nitroolefins | 2-Aminopyridine, Nitroolefin | Copper-catalyzed, using air as an oxidant. bio-conferences.org | 3-Unsubstituted Imidazo[1,2-a]pyridines |

Starting with this compound, these methods would yield imidazo[1,2-a]pyridines bearing a piperidinyl group at the 8-position, providing a gateway to a library of complex, potentially bioactive molecules.

Pyrrolo[3,4-b]pyridin-5-ones Synthesis

Research into the synthesis of the Pyrrolo[3,4-b]pyridin-5-one core has revealed several effective strategies, although none specifically utilize this compound. One prominent method involves a one-pot cascade process, such as an Ugi three-component reaction (Ugi-3CR) followed by an aza-Diels-Alder reaction and subsequent transformations. researchgate.netmdpi.com These multicomponent approaches allow for the construction of the complex heterocyclic system with a variety of substituents, depending on the starting materials chosen for the reaction.

Another general approach to related pyrrolopyridine structures involves the cyclization of appropriately substituted pyridine precursors. These methods highlight the versatility of the pyridine ring as a scaffold for building more complex heterocyclic systems. nih.gov

Given the absence of direct research findings for the specified reaction, a data table detailing research findings for the synthesis of Pyrrolo[3,4-b]pyridin-5-ones from this compound cannot be constructed.

Exploration of 3 Piperidin 1 Yl Pyridin 2 Amine in Medicinal Chemistry Research Mechanism Based Perspectives

Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives

The 2-aminopyridine (B139424) scaffold is a highly versatile and privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors. nih.gov Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for developing potent and selective inhibitors. acs.org The core structure, exemplified by 3-(Piperidin-1-yl)pyridin-2-amine, features a pyridine (B92270) ring with an amino group at the 2-position and a piperidine (B6355638) ring at the 3-position. Structure-activity relationship (SAR) studies on this and related scaffolds have revealed that modifications at various positions can profoundly influence potency, selectivity, and physicochemical properties.

The amino group at the C2 position is often crucial for establishing bidentate hydrogen bonds with the kinase hinge backbone, a common binding motif for many kinase inhibitors. nih.gov The substituent at the C3 position, such as the piperidine ring, typically projects towards the solvent-exposed region, offering a vector for modification to enhance potency and selectivity or to modulate pharmacokinetic properties. Further substitutions on the pyridine or piperidine rings allow for fine-tuning of the molecule's interaction with specific sub-pockets within the ATP-binding site, leading to inhibitors with tailored activity against different kinases. nih.govnih.gov

Modulation of Kinase Activity

The 2-aminopyridine framework has been successfully exploited to develop inhibitors for a wide array of protein kinases by systematically modifying its core structure. These modifications influence how the inhibitor fits into the ATP-binding pocket, thereby modulating its activity against specific kinase targets.

Cyclin-Dependent Kinases (CDK) Inhibition

Derivatives of the 2-aminopyridine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

A series of 2-aminopyridine derivatives were designed and synthesized as CDK8 inhibitors. acs.org In this series, compound 29 demonstrated potent inhibitory activity against CDK8 with an IC₅₀ value of 46 nM and showed favorable selectivity. acs.org This compound was developed based on the structural information of sorafenib (B1663141) bound to CDK8 and exhibited antiproliferative effects in colon cancer cell lines. acs.org

In another study, novel dual inhibitors of CDK9 and histone deacetylase (HDAC) were developed from 2-aminopyridine and 2-aminopyrimidine (B69317) scaffolds. nih.gov Compound 8e emerged as a potent inhibitor of both CDK9 and HDAC1, with IC₅₀ values of 88.4 nM and 168.9 nM, respectively. nih.gov Furthermore, research into selective CDK4/6 inhibitors, which traditionally share a common N-(pyridin-2-yl) pyrimidin-2-amine skeleton, has led to the exploration of novel scaffolds like N-(pyridin-3-yl) proline derivatives to overcome clinical side effects. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 29 | CDK8 | 46 | acs.org |

| Compound 8e | CDK9 | 88.4 | nih.gov |

PIM Kinase Inhibition

The PIM kinase family is another target for which aminopyridine-based inhibitors have been developed. A novel, non-ATP competitive, PIM2-selective inhibitor, JP11646 , which features an aminopyrimidine structure, has shown significant anti-tumor efficacy in multiple myeloma. nih.gov Unlike ATP-competitive inhibitors, JP11646 not only inhibits the enzymatic activity of PIM kinase but also downregulates PIM2 mRNA and protein expression. nih.gov This dual mechanism overcomes the compensatory upregulation of PIM2 expression sometimes seen with other PIM kinase inhibitors, contributing to its increased potency. nih.gov The pro-survival role of PIM2 is mediated through the phosphorylation of downstream targets such as 4EBP1 and BAD, which are central to myeloma cell proliferation and survival. nih.gov

IRAK-4 Kinase Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in immune signaling, making it a key target for inflammatory diseases. nih.gov The 2-aminopyridine and related 2-aminopyrimidine scaffolds are instrumental in designing IRAK-4 inhibitors. nih.govnih.gov These core structures typically form crucial bidentate hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a key methionine residue (Met265) in the central hinge region of the kinase. nih.gov

SAR exploration of imidazo[1,2-a]pyridino-pyridines and benzimidazolo-pyridines led to the establishment of a novel class of IRAK-4 inhibitors. nih.gov This work followed the identification of a potent lead compound through cross-screening efforts. nih.gov The development of these series focused on optimizing interactions within the ATP-binding site to improve potency and selectivity. nih.gov

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 13 (N-methyl capped) | IRAK-4 | 0.4 | nih.gov |

Monopolar Spindle 1 (MPS1) and Aurora Kinase Inhibition

The 2-aminopyridine scaffold has also served as a template for inhibitors of mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets in oncology. nih.govnih.gov

Starting from an aminopyridine-based JNK inhibitor, subsequent modifications led to the identification of diaminopyridine 9 as a potent MPS1 inhibitor with an IC₅₀ of 37 nM. nih.gov X-ray crystallography revealed an unusual binding mode where the Cys604 carbonyl group of the hinge region flips to form a hydrogen bond with the inhibitor's aniline (B41778) NH group. nih.gov This unique "flipped-peptide" conformation is believed to contribute to the excellent kinase selectivity of optimized compounds in this series. nih.gov

Additionally, a fragment library based on a 3-aminopyridin-2-one core was screened against a panel of kinases. nih.gov This screening identified 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (2) and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (3) as ligand-efficient inhibitors of both the MPS1 and Aurora kinase families. nih.gov The foundational fragment, 3-aminopyridin-2-one (1) , showed weak activity against Aurora A (58% inhibition at 100 µM). nih.gov Structural studies of these fragments highlighted key interactions with a conserved lysine (B10760008) residue, providing a basis for further optimization to improve activity and selectivity. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Diaminopyridine 9 | MPS1 | 37 | nih.gov |

| Compound 1 | Aurora A | >100,000 (58% inhib. at 100µM) | nih.gov |

G-Protein-Coupled Receptor Kinase (GRK) Inhibition

G-protein-coupled receptor kinases (GRKs) regulate the signaling of GPCRs. Small molecule inhibitors of GRK2 and GRK3 have been shown to potentiate the action of glucagon-like peptide-1 (GLP-1), highlighting their therapeutic potential. nih.gov While not directly based on the this compound scaffold, the development of selective GRK inhibitors demonstrates the broader applicability of kinase inhibitor design principles. nih.gov

A quantitative structure-activity relationship (QSAR) study was conducted on a series of 77 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine (B50134) derivatives to understand the physicochemical properties essential for GPCR-6 inhibition. researchgate.net This research aimed to identify novel lead molecules by elucidating the structural requirements for activity against this specific GPCR-associated kinase. researchgate.net

Enzyme Inhibition Beyond Kinases

Generating an article on this topic without supporting data would constitute speculation and would not meet the required standards of scientific accuracy. Further research would need to be conducted and published on the pharmacological properties of this compound to enable the creation of the requested content.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a well-established target in the management of type 2 diabetes. The inhibition of this enzyme increases the levels of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion. Research has shown that derivatives of this compound can act as potent DPP-4 inhibitors. The core structure of 2-aminopyridine has been identified as a key pharmacophore that can effectively interact with the active site of the DPP-4 enzyme. Modifications to this basic structure have been explored to optimize inhibitory activity.

Pancreatic Lipase (B570770) Inhibition

Pancreatic lipase is a crucial enzyme in the digestion and absorption of dietary fats. Its inhibition is a therapeutic strategy for managing obesity. Studies have investigated derivatives of this compound for their potential to inhibit pancreatic lipase. One study synthesized a series of 2-amino-3-(piperidin-1-yl)pyridine derivatives and evaluated their activity against porcine pancreatic lipase. The findings indicated that these compounds exhibited varying degrees of inhibitory activity, suggesting that the this compound scaffold can be a promising starting point for the development of novel pancreatic lipase inhibitors.

In Vitro Cellular Pathway Modulation

The influence of this compound derivatives extends to the modulation of fundamental cellular processes, including cell cycle progression and programmed cell death.

Cell Cycle Regulation Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Certain derivatives of this compound have been investigated for their ability to interfere with this process. Research has demonstrated that some of these compounds can induce cell cycle arrest at specific phases, thereby preventing the uncontrolled proliferation of cancer cells. These effects are often mediated through the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a key objective of many anticancer therapies. Derivatives of this compound have shown promise in this regard. Studies have revealed that these compounds can trigger apoptotic pathways in various cancer cell lines. The induction of apoptosis is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Caspase Activation Mechanisms

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. The activation of caspases is a critical step in the apoptotic cascade. Research into this compound derivatives has shown that their pro-apoptotic effects are often mediated through the activation of specific caspases. For instance, studies have demonstrated the ability of these compounds to upregulate the activity of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, like caspase-3. This activation leads to the cleavage of key cellular substrates and the eventual dismantling of the cell.

Antimicrobial Activity Investigations

In addition to their effects on mammalian cells and enzymes, derivatives of this compound have also been explored for their potential to combat microbial infections. Research has demonstrated that certain compounds based on this scaffold exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes. These findings highlight the versatility of the this compound structure and its potential for development into new antimicrobial agents.

Future Directions and Emerging Research Avenues for 3 Piperidin 1 Yl Pyridin 2 Amine

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The 3-(Piperidin-1-yl)pyridin-2-amine scaffold offers multiple sites for chemical modification, providing a rich platform for the development of novel derivatives with potentially enhanced biological activities. Future research will likely focus on systematic derivatization of the piperidine (B6355638) and pyridine (B92270) rings, as well as the amino group, to explore the structure-activity relationships (SAR) for various biological targets.

The piperidine moiety is a common feature in many bioactive compounds and its modification can significantly impact pharmacological properties. nih.gov Strategies may include the introduction of various substituents on the piperidine ring to modulate lipophilicity, polarity, and steric bulk, which can in turn influence target binding and pharmacokinetic profiles. The "escape from flatland" approach, which emphasizes the incorporation of three-dimensional structures to improve interaction with protein binding sites, could be a guiding principle in the design of new piperidine-based derivatives. nih.gov

Furthermore, the 2-aminopyridine (B139424) core is a key pharmacophore in a range of therapeutic agents. Derivatization of the amino group or the pyridine ring can lead to compounds with a wide array of biological effects. For instance, acylation, alkylation, or arylation of the amino group can produce a library of amides, secondary, or tertiary amines with diverse electronic and steric properties. The synthesis of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides has been explored for their potential as PCSK9 inhibitors, highlighting the utility of modifying the amine functionality. mdpi.com

The combination of the piperidine and 2-aminopyridine moieties in a single scaffold allows for the creation of hybrid molecules that could exhibit dual or synergistic activities. A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), demonstrating the potential of this combined scaffold in developing multi-target agents. sigmaaldrich.com

A summary of potential derivatization strategies is presented in Table 1.

| Modification Site | Potential Derivatization Strategy | Anticipated Outcome | Relevant Research Context |

| Piperidine Ring | Introduction of alkyl, aryl, or functionalized substituents | Modulation of lipophilicity, steric bulk, and target engagement | General strategies in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. nih.gov |

| Amino Group | Acylation, alkylation, arylation, guanidinylation | Creation of amides, secondary/tertiary amines, and guanidines with varied electronic and hydrogen bonding capabilities | Synthesis of arylpyridin-2-yl guanidine (B92328) derivatives as kinase inhibitors. nih.gov |

| Pyridine Ring | Introduction of electron-donating or electron-withdrawing groups | Tuning of the electronic properties and basicity of the pyridine nitrogen | General strategies in pyridine chemistry to influence ligand-receptor interactions. |

Advanced Computational Design of Potent and Selective Analogues

Computational chemistry offers powerful tools for the rational design of novel analogues of this compound with improved potency and selectivity for specific biological targets. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can guide the synthetic efforts by predicting the biological activity and binding modes of designed compounds.

QSAR studies can be employed to build mathematical models that correlate the structural features of a series of derivatives with their biological activity. acs.org These models can then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. For a new series of furan-pyrazole piperidine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against Akt1 and their antiproliferative effects. acs.org

Molecular docking simulations can provide insights into the binding interactions between the designed analogues and their target proteins at the atomic level. This information is crucial for understanding the mechanism of action and for designing modifications that can enhance binding affinity and selectivity. researchgate.net For example, docking studies on piperidine/piperazine-based compounds have helped to elucidate their binding mode to the sigma 1 receptor. researchgate.net

MD simulations can further refine the understanding of the ligand-receptor interactions by simulating the dynamic behavior of the complex over time. This can reveal important information about the stability of the binding and the role of conformational changes in the binding process. researchgate.net

The general workflow for the computational design of novel analogues is outlined in Table 2.

| Computational Method | Application | Expected Outcome | Relevant Research Context |

| QSAR Modeling | Correlate structural features with biological activity | Predictive models for guiding the design of new analogues | Development of QSAR models for piperidine derivatives. acs.org |

| Molecular Docking | Predict binding modes and affinities to target proteins | Identification of key interactions and rational design of modifications | Docking studies of piperidine-based ligands with various receptors. researchgate.net |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-receptor complexes | Understanding of binding stability and conformational changes | Elucidation of ligand-protein interactions through MD simulations. researchgate.net |

Applications in Chemical Biology Tool Development

The this compound scaffold holds potential for the development of novel chemical biology tools. By incorporating reporter groups such as fluorophores, biotin, or photo-crosslinkers, derivatives of this compound could be transformed into probes for studying biological processes, identifying protein targets, or for use in diagnostic assays.

The amino group of the 2-aminopyridine moiety serves as a convenient handle for the attachment of various functional groups. For example, fluorescent dyes could be conjugated to this position to create fluorescent probes for imaging applications. The development of small-molecule fluorophores built on various core scaffolds is a vibrant area of research in chemical biology. bldpharm.com

Furthermore, the scaffold could be modified to create affinity-based probes for target identification. By attaching a reactive group or a photo-activatable crosslinker, these probes could be used to covalently label their binding partners in a complex biological sample, enabling their subsequent identification by mass spectrometry.

The development of radiolabeled versions of this scaffold could also be explored for applications in positron emission tomography (PET) imaging. For instance, a carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine (B132010) derivative has been synthesized as a potential PET probe for imaging the PI3K/mTOR pathway in cancer. nih.gov Given the structural similarities, a similar approach could be envisioned for derivatives of this compound.

Exploration in Materials Science Applications as a Ligand or Component

The nitrogen atoms in the piperidine and pyridine rings, as well as the exocyclic amino group, make this compound an interesting candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The coordination chemistry of pyridine-based ligands is well-established, and they have been extensively used to create a wide variety of metal complexes with diverse structures and properties. researchgate.net

The ability of the this compound ligand to act as a bridging or chelating ligand could lead to the formation of novel one-, two-, or three-dimensional coordination networks. The specific coordination mode would depend on the metal ion, the counter-ion, and the reaction conditions. mdpi.com The resulting materials could exhibit interesting properties such as porosity, catalysis, luminescence, or magnetism, making them potentially useful in applications such as gas storage, separation, sensing, and catalysis.

The synthesis of coordination polymers and MOFs using 2-pyridyl oximes and various metal ions has been reported, demonstrating the versatility of pyridine-based ligands in constructing extended structures. researchgate.net Similarly, pyridine carboxamide ligands have been shown to form a variety of coordination complexes with different metal ions, highlighting the rich coordination chemistry of this class of compounds. researchgate.net

The potential applications of this compound in materials science are summarized in Table 3.

| Material Type | Role of the Ligand | Potential Properties and Applications | Relevant Research Context |

| Coordination Polymers | Bridging or chelating ligand | Catalysis, luminescence, magnetic materials | Coordination chemistry of pyridine and pyrazine (B50134) amide ligands. mdpi.comresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, separation, sensing, catalysis | Use of 2-pyridyl oximes in the synthesis of MOFs. researchgate.net |

Q & A

Q. What synthetic routes are available for 3-(Piperidin-1-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between pyridin-2-amine derivatives and piperidine-containing reagents. For example, analogous pyridin-2-amine compounds are synthesized via palladium-catalyzed amination (e.g., Pd-PEPPSI catalysts) or base-mediated nucleophilic substitution . Key factors include:

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in heterocyclic systems.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity .

- Purification : Column chromatography or recrystallization ensures purity, as seen in pyrimidine derivative syntheses .

- Validation : Monitor intermediates via TLC and confirm final structure using , , and elemental analysis .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- : Identify aromatic protons (6.5–8.5 ppm) and piperidine CH groups (1.5–2.5 ppm).

- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] ions).

- Crystallography : X-ray diffraction for crystal structure determination, as demonstrated for pyrimidine analogs .

- Elemental analysis : Validate C, H, N composition (±0.4% deviation) .

Q. How are QSAR models developed for pyridin-2-amine derivatives, and what parameters are critical?

- Methodological Answer : QSAR studies for antibacterial activity (e.g., against E. coli or S. aureus) rely on:

- Descriptors : Log P (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., Hammett constants) .

- Software tools : MOE or Schrödinger Suite for regression analysis.

- Validation : Use cross-validation (r > 0.7) and external test sets to avoid overfitting .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Hypothesis testing : Re-evaluate assay conditions (e.g., bacterial strain variability, MIC endpoint criteria) .

- Data triangulation : Compare in vitro results with computational predictions (e.g., molecular docking for target binding affinity) .

- Meta-analysis : Aggregate data from structurally similar compounds (e.g., fluorinated pyridin-2-amine analogs) to identify trends .

Q. What role do computational tools play in optimizing synthesis and predicting properties of this compound?

- Methodological Answer :

- Reaction simulation : COMSOL Multiphysics models heat/mass transfer in reactors to optimize temperature and mixing .

- Property prediction : DFT calculations (e.g., Gaussian) estimate electronic properties, while machine learning (e.g., RDKit) predicts solubility and bioavailability .

- Virtual screening : Molecular dynamics (e.g., GROMACS) assess protein-ligand interactions for drug design .

Q. In multifactorial experimental designs, what variables should be prioritized for reaction optimization?

- Methodological Answer : Use a 2 factorial design to screen variables:

- Factors : Catalyst loading, temperature, solvent polarity, and reaction time .

- Response surface methodology (RSM) : Maximize yield while minimizing byproducts (e.g., via ANOVA analysis) .

- Case study : For similar pyridine derivatives, optimizing base concentration (e.g., 3-picoline) improved coupling efficiency by 30% .

Q. How can structural modifications enhance the therapeutic potential of this compound?

- Methodological Answer :

- Bioisosteric replacement : Substitute piperidine with morpholine to modulate solubility .

- Halogenation : Introduce fluorine at the pyridine 5-position (as in 3,5-difluoro analogs) to improve metabolic stability .

- Prodrug strategies : Conjugate with ester groups for targeted release, as seen in antiviral pyrimidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.